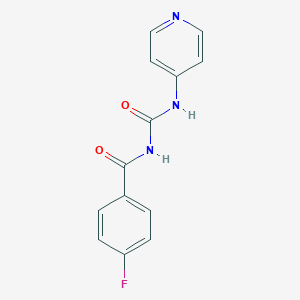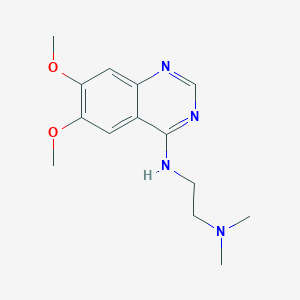![molecular formula C9H14N2OS B256154 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is metabolized in the body to form MPP+, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in dopaminergic neurons, where it interferes with mitochondrial function and leads to cell death.
Biochemical and Physiological Effects:
The neurotoxic effects of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide and its metabolite MPP+ have been extensively studied. 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has been shown to cause a rapid and irreversible loss of dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum. This results in motor deficits that are similar to those observed in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in laboratory experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes it a useful tool for studying Parkinson's disease and developing potential treatments. However, the use of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in laboratory experiments is limited by its toxicity and potential for off-target effects.
Orientations Futures
There are several potential directions for future research on 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide. One area of interest is the development of new treatments for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another area of interest is the investigation of the neurotoxic effects of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide and its metabolite MPP+ on other brain regions and cell types. Additionally, the use of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in combination with other compounds may provide new insights into the underlying mechanisms of Parkinson's disease and other neurodegenerative disorders.
Méthodes De Synthèse
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can be synthesized through a multistep process that involves the reaction of 2-methyl-1,3-thiazol-4-ylmethanol with 2-bromo-2-methylpropionyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide.
Applications De Recherche Scientifique
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has been widely used in scientific research to study its potential therapeutic benefits. One of the most notable applications of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is in the study of Parkinson's disease. 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is known to selectively destroy dopaminergic neurons in the substantia nigra, which is similar to the pathology observed in Parkinson's disease. This makes 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide a useful tool for studying the disease and developing potential treatments.
Propriétés
Nom du produit |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
|---|---|
Formule moléculaire |
C9H14N2OS |
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-6(2)9(12)10-4-8-5-13-7(3)11-8/h5-6H,4H2,1-3H3,(H,10,12) |
Clé InChI |
QMLXSLDKEYTZFT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)CNC(=O)C(C)C |
SMILES canonique |
CC1=NC(=CS1)CNC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
![N-(2,6-diethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B256099.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
![2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)

![2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B256104.png)